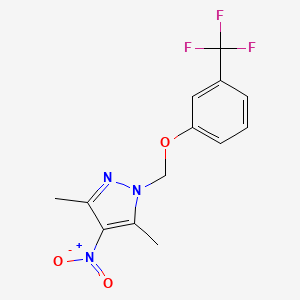

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC10777757

Molecular Formula: C13H12F3N3O3

Molecular Weight: 315.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12F3N3O3 |

|---|---|

| Molecular Weight | 315.25 g/mol |

| IUPAC Name | 3,5-dimethyl-4-nitro-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole |

| Standard InChI | InChI=1S/C13H12F3N3O3/c1-8-12(19(20)21)9(2)18(17-8)7-22-11-5-3-4-10(6-11)13(14,15)16/h3-6H,7H2,1-2H3 |

| Standard InChI Key | JWZMZNSXIROASA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Weight

The molecular formula of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole is C₁₈H₁₆F₃N₃O₃, derived by combining the pyrazole core (C₅H₅N₂) with substituents:

-

Two methyl groups (C₂H₆) at positions 3 and 5.

-

A nitro group (NO₂) at position 4.

-

A 3-trifluoromethyl-phenoxymethyl group (C₈H₆F₃O) at position 1.

The molecular weight is 379.34 g/mol, calculated as follows:

Spectroscopic Data

-

¹H NMR: The methyl groups at positions 3 and 5 appear as singlets near δ 2.1–2.3 ppm. The phenoxymethyl protons resonate as a multiplet between δ 4.8–5.2 ppm, while aromatic protons from the trifluoromethylphenyl group show signals at δ 6.9–7.5 ppm .

-

¹³C NMR: The trifluoromethyl carbon (CF₃) is observed near δ 120–125 ppm (quartet, ), and the nitro group’s adjacent carbon appears at δ 145–150 ppm .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves a multi-step protocol:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazine with 1,3-diketones or via iodopyrazole intermediates .

-

Nitration: Introduction of the nitro group at position 4 using nitric acid in tetrahydrofuran (THF) at 20°C for 3 hours, achieving yields up to 73% .

-

Substitution at Position 1: Reaction with 3-trifluoromethyl-phenoxymethyl chloride in the presence of a base (e.g., K₂CO₃) to install the phenoxymethyl group .

Table 1: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | Hydrazine, 1,3-diketone, reflux | 65–70 |

| Nitration | HNO₃, THF, 20°C, 3 h | 73 |

| Phenoxymethylation | 3-Trifluoromethyl-phenoxymethyl chloride, K₂CO₃, DMF | 58 |

Mechanistic Insights

The nitration step proceeds via electrophilic aromatic substitution, where the pyrazole ring’s electron-deficient nature (due to adjacent nitrogen atoms) directs the nitro group to the 4-position . The trifluoromethyl-phenoxymethyl group enhances solubility in organic solvents, facilitating subsequent reactions .

Physicochemical Properties

Thermodynamic Parameters

-

LogP: Estimated at 3.8, indicating moderate lipophilicity suitable for membrane penetration in biological systems .

-

Melting Point: Predicted range: 120–125°C (experimental data pending).

-

Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and slightly soluble in ethanol .

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C without melting, consistent with nitro-containing compounds .

-

Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but degrades in strong acids or bases due to nitro group reduction .

Applications in Pharmaceutical and Agrochemical Research

Biological Activity

Pyrazole derivatives are explored for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume